molecular formula C9H11BrO2 B1339287 (2-Bromo-5-methoxy-3-methylphenyl)methanol CAS No. 110451-90-6

(2-Bromo-5-methoxy-3-methylphenyl)methanol

Cat. No.: B1339287
CAS No.: 110451-90-6
M. Wt: 231.09 g/mol
InChI Key: OIUBVFPRPFQHKA-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxy-3-methylphenyl)methanol is an organic compound that belongs to the class of brominated aromatic alcohols It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, with a hydroxymethyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxy-3-methylphenyl)methanol typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy and hydroxymethyl groups. One common method is the bromination of 3-methylphenol, followed by methoxylation and subsequent reduction to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-methoxy-3-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of (2-Bromo-5-methoxy-3-methylphenyl)aldehyde or (2-Bromo-5-methoxy-3-methylbenzoic acid).

    Reduction: Formation of 5-methoxy-3-methylphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-5-methoxy-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxy-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • (2-Bromo-5-methylphenyl)methanol
  • (3-Bromo-2-methylphenyl)methanol
  • (2-Bromo-5-methoxy-4-methylphenyl)methanol

Comparison: (2-Bromo-5-methoxy-3-methylphenyl)methanol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and development.

Biological Activity

(2-Bromo-5-methoxy-3-methylphenyl)methanol, with the CAS number 110451-90-6, is an organic compound classified as a brominated aromatic alcohol. Its structure features a bromine atom, a methoxy group, a methyl group, and a hydroxymethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Structure and Composition

  • Molecular Formula : C10_{10}H11_{11}BrO2_2
  • Molecular Weight : 231.09 g/mol
  • IUPAC Name : this compound

Chemical Reactions

This compound can undergo several chemical transformations:

  • Oxidation : The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction : The bromine atom can be reduced to yield dehalogenated derivatives.
  • Substitution : The bromine atom can be replaced with nucleophiles like amines or thiols to generate various derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action likely involves interference with bacterial cell wall synthesis or function, although specific targets remain under investigation.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. These effects may be attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Further research is necessary to elucidate the precise mechanisms involved and to assess its efficacy in vivo.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anticancer Potential : In a study focused on breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at approximately 50 µM after 48 hours of treatment.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within cells. The presence of the bromine atom and methoxy group may enhance its binding affinity to enzymes or receptors involved in critical biological pathways. This interaction could lead to the modulation of signaling pathways associated with cell growth and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure CharacteristicsNotable Biological Activity
(2-Bromo-5-methylphenyl)methanolLacks methoxy groupModerate antimicrobial activity
(3-Bromo-2-methylphenyl)methanolDifferent substitution patternLow anticancer activity
(2-Bromo-5-methoxy-4-methylphenyl)methanolSimilar methoxy group but different positionEnhanced anticancer properties

This table highlights how variations in substituent positions can significantly influence biological activity.

Properties

IUPAC Name

(2-bromo-5-methoxy-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBVFPRPFQHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-1-bromomethyl-5-methoxy-3-methyl-benzene ((Example 192: step b) 10.8 g, 36.7 mmol) in dioxane:water (1:1, 200 mL) was treated with CaCO3 and heated to reflux (110° C.) 18 h. The reaction mixture was cooled to room temperature and filtered by gravity to remove solid salts. The dioxane was removed in vacuo. Dilute HCl (10 mL) was added, and the mixture was extracted with CH2Cl2 (2×150 mL). The combined organic layers were dried over MgSO4. The solvents were removed in vacuo to afford a pale orange oil, which slowly solidified upon standing. Silica gel chromatography (25% EtOAc in hexanes) yielded the product (2-bromo-5-methoxy-3-methyl-phenyl)-methanol (1.03 g, 12%) as a yellow oil. 1H NMR (CDCl3): δ 6.905 (d, 1H, J=3.2 Hz), 6.746 (d, 1H, J=3.2 Hz), 4.720 (d, 2H, J=3.6 Hz), 3.798 (s, 3H), 2.390 (s, 3H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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